molecular formula C₁₆H₁₁NaO₇S B560674 Sodium formononetin-3(acute)-sulfonate CAS No. 949021-68-5

Sodium formononetin-3(acute)-sulfonate

Cat. No.: B560674
CAS No.: 949021-68-5
M. Wt: 370.31
InChI Key: MEFDNOYSDRFHOA-UHFFFAOYSA-M
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Description

Sodium formononetin-3(acute)-sulfonate is a water-soluble derivative of formononetin, an isoflavonoid found abundantly in plants such as Astragalus mongholicus Bunge. This compound has gained attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and neurological diseases .

Scientific Research Applications

Sodium formononetin-3(acute)-sulfonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and inflammation.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Sul-F may alleviate I/R injury in vivo with an uncertain mechanism . It is believed that endoplasmic reticulum (ER) stress-mediated apoptosis participates in the process of cerebral ischemia-reperfusion (I/R) injury . Sul-F is thought to work by suppressing this ER stress-mediated apoptosis .

Safety and Hazards

Sul-F has been investigated for its acute toxicity. In studies involving rats and dogs, Sul-F at a dosage of 2000 mg/kg showed no significant body weight change, apparent toxic effects, or mortality in rats during the following 2 weeks period .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium formononetin-3(acute)-sulfonate is synthesized by sulfonating formononetin to enhance its water solubility. The process involves the reaction of formononetin with a sulfonating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where formononetin is continuously fed and reacted with the sulfonating agent. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Sodium formononetin-3(acute)-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Formononetin: The parent compound of sodium formononetin-3(acute)-sulfonate, known for its anti-inflammatory and antioxidant properties.

    Genistein: Another isoflavonoid with similar biological activities.

    Daidzein: An isoflavonoid with comparable therapeutic effects.

Uniqueness

This compound is unique due to its enhanced water solubility, which improves its bioavailability and therapeutic potential compared to its parent compound, formononetin. This makes it more effective in clinical applications .

Properties

CAS No.

949021-68-5

Molecular Formula

C₁₆H₁₁NaO₇S

Molecular Weight

370.31

IUPAC Name

sodium;5-(7-hydroxy-4-oxochromen-3-yl)-2-methoxybenzenesulfonate

InChI

InChI=1S/C16H12O7S.Na/c1-22-13-5-2-9(6-15(13)24(19,20)21)12-8-23-14-7-10(17)3-4-11(14)16(12)18;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

MEFDNOYSDRFHOA-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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